molecular formula C19H16N4O3 B11119562 (2E)-N-({N'-[(3Z)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-3-phenylprop-2-enamide

(2E)-N-({N'-[(3Z)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-3-phenylprop-2-enamide

Cat. No.: B11119562
M. Wt: 348.4 g/mol
InChI Key: SZJDPRZBPSVEFP-OBPIXPHUSA-N
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Description

The compound “(2E)-N-({N’-[(3Z)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-3-phenylprop-2-enamide” is a complex organic molecule that features a combination of indole, hydrazine, and phenylpropene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. One possible route could involve the condensation of an indole derivative with a hydrazine compound, followed by the introduction of a phenylpropene group through a coupling reaction. The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

This compound may undergo various types of chemical reactions, including:

    Oxidation: The indole and phenylpropene moieties may be susceptible to oxidation under certain conditions.

    Reduction: The hydrazine group can be reduced to form different derivatives.

    Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases to facilitate substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxidized derivatives of the indole or phenylpropene groups, while reduction could lead to hydrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound might be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets might make it useful in the treatment of certain diseases or conditions.

Industry

In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique properties might make it suitable for applications in material science or chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It might exert its effects through binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other indole derivatives, hydrazine-containing molecules, and phenylpropene analogs. Examples could be:

  • Indole-3-carbinol
  • Phenylhydrazine
  • Cinnamaldehyde

Uniqueness

What sets this compound apart is its unique combination of functional groups, which allows for a diverse range of chemical reactions and potential applications. Its structure provides opportunities for further functionalization and derivatization, making it a versatile molecule in various fields of research and industry.

Properties

Molecular Formula

C19H16N4O3

Molecular Weight

348.4 g/mol

IUPAC Name

(E)-N-[2-[(2-hydroxy-1H-indol-3-yl)diazenyl]-2-oxoethyl]-3-phenylprop-2-enamide

InChI

InChI=1S/C19H16N4O3/c24-16(11-10-13-6-2-1-3-7-13)20-12-17(25)22-23-18-14-8-4-5-9-15(14)21-19(18)26/h1-11,21,26H,12H2,(H,20,24)/b11-10+,23-22?

InChI Key

SZJDPRZBPSVEFP-OBPIXPHUSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NCC(=O)N=NC2=C(NC3=CC=CC=C32)O

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCC(=O)N=NC2=C(NC3=CC=CC=C32)O

Origin of Product

United States

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